N,N'-Diacetyl-L-cystine
Overview
Description
N,N’-Diacetyl-L-cystine (DiNAC) is the disulphide dimer of N-acetylcysteine . It has immunomodulating properties and is a potent, orally active modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents . DiNAC also has antiatherosclerotic effects in Watanabe-heritable hyperlipidemic rabbit (WHHL) rabbits .
Synthesis Analysis
The synthesis of N,N’-Diacetyl-L-cystine involves acylation followed by electrolysis . Firstly, L-cystine is acetylated to N,N’-Diacetyl-L-cystine (DiNAC), and then DiNAC is electrochemically directly reduced to NAC using a carbon cathode . Finally, the high-quality NAC is extracted after desalting by electrodialysis .
Molecular Structure Analysis
The molecular formula of N,N’-Diacetyl-L-cystine is C10H16N2O6S2 . Its average mass is 324.374 Da and its monoisotopic mass is 324.044983 Da .
Physical And Chemical Properties Analysis
N,N’-Diacetyl-L-cystine has a density of 1.5±0.1 g/cm3 . Its boiling point is 715.5±60.0 °C at 760 mmHg . The melting point is 55-72ºC . The molecular weight is 324.374 . The flash point is 386.5±32.9 °C .
Scientific Research Applications
Summary of the Application
DiNAC has been found to have immunomodulatory properties. Its intact disulfide bridge is important for its ability to modify contact sensitivity/delayed hypersensitivity reactions in mice . Additionally, DiNAC demonstrates anti-atherosclerotic effects, improving endothelial function in Watanabe heritable hyperlipidemic rabbits .
Results or Outcomes
At a dosage of 3 µM/kg/day, DiNAC has been shown to have anti-atherosclerotic effects and improve endothelial function .
2. Stability in Pediatric Parenteral Nutrition
Summary of the Application
The study aims to understand the triggers and oxidation process of N-acetylcysteine (NAC) to DiNAC to evaluate possibilities of reducing DiNAC formation in standardized Pediatric Parenteral Nutrition (PPN) .
Methods of Application or Experimental Procedures
Different air volumes (21% O2) were injected into the amino acid compartment of a standardized dual-chamber PPN. O2 concentrations were measured in the amino acid solution and the headspaces of the primary and secondary packaging. NAC and DiNAC concentrations were analyzed simultaneously .
Results or Outcomes
The analysis showed that O2 is principally delivered from the primary headspace. NAC oxidation exclusively delivers DiNAC, depending on the O2 amount in the solution and the headspaces .
3. Cell Culture Media Stability
Summary of the Application
N-Acetyl-L-Cysteine (NAC) can exist in the reduced form, containing the sulfhydryl (-SH) group, and it can exist in its oxidized disulfide form N,N’-Diacetyl-L-Cystine (DiNAC). A stability-indicating RP-HPLC assay method for the determination of NAC and DiNAC in the cell culture media has been developed .
Methods of Application or Experimental Procedures
A calibration standard stock solution of NAC and DiNAC was prepared. The proposed method showed good linearity for NAC (R = 1.00) and DiNAC (R = 1.00), accuracy, precision, specificity and system suitability results within the acceptance criteria .
Results or Outcomes
The limit of detection and limit of quantitation were found to be 0.0001 mg/ml and 0.00018 mg/ml for NAC, and 0.00015 mg/ml and 0.00045 mg/ml for DiNAC . This method can be used for the separation and quantification of NAC in cell treatment media, in vitro dissolution studies and pharmaceutical formulations .
properties
IUPAC Name |
(2R)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQSLLEROSACP-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diacetyl-L-cystine | |
CAS RN |
5545-17-5 | |
Record name | N,N′-Diacetyl-L-cystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5545-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diacetylcystine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005545175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-diacetyl-L-cystine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIACETYLCYSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H6NA7JU5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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